(+)-Borneol has traditionally been used for its pain-relieving properties. While widely used in traditional medicine, high-quality clinical studies are still needed to definitively establish its efficacy. However, research suggests that (+)-Borneol might work by activating Transient Receptor Potential Melastatin 8 (TRPM8) channels, which play a role in pain perception []. Studies in mice lacking TRPM8 showed a significant reduction in the analgesic effect of (+)-Borneol, suggesting its dependence on this channel for pain relief [].
(+)-Borneol is being investigated for its potential to enhance the delivery of drugs to the central nervous system (CNS). The blood-brain barrier (BBB) restricts the passage of many drugs into the brain, limiting their effectiveness in treating CNS disorders. Research suggests that (+)-Borneol can temporarily increase BBB permeability, potentially allowing for better delivery of therapeutic agents []. Studies have shown that (+)-Borneol increases the amount of certain molecules entering the brain in both animal models and in vitro experiments [].
Emerging research suggests that (+)-Borneol derivatives might have antiviral properties against SARS-CoV-2, the virus responsible for COVID-19. Studies have shown that some (+)-Borneol derivatives with specific chemical structures can inhibit the early stages of viral replication in cell cultures []. Further research is needed to confirm these findings and understand the mechanisms of action of these derivatives against the virus.
Research on (+)-Borneol is ongoing, investigating its potential applications in various areas. Some additional research directions include:
Flammable